1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
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Overview
Description
1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C24H28 and a molecular weight of 316.48 g/mol It is characterized by the presence of a benzene ring substituted with a methyl group and an ethynyl group, which is further connected to a phenyl ring substituted with a propylcyclohexyl group
Preparation Methods
The synthesis of 1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves several steps. One common synthetic route includes the following steps:
Preparation of 4-(4-propylcyclohexyl)phenylacetylene: This intermediate can be synthesized by the reaction of 4-(4-propylcyclohexyl)phenylbromide with a suitable acetylene source under palladium-catalyzed coupling conditions.
Coupling Reaction: The intermediate 4-(4-propylcyclohexyl)phenylacetylene is then coupled with 1-bromo-4-methylbenzene using a palladium catalyst to form the final product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, strong oxidizing agents, and electrophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, resulting in specific biological effects .
Comparison with Similar Compounds
1-Methyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene can be compared with similar compounds such as:
1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene: This compound has an ethyl group instead of a methyl group, leading to differences in its chemical and physical properties.
4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene: This compound has a cyclohexyl group instead of an ethynyl group, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-methyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28/c1-3-4-20-11-15-23(16-12-20)24-17-13-22(14-18-24)10-9-21-7-5-19(2)6-8-21/h5-8,13-14,17-18,20,23H,3-4,11-12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDNGLRVPDNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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